molecular formula C16H14N2O6S B15280790 (6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate

(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B15280790
M. Wt: 362.4 g/mol
InChI Key: RZQMUKHNZXEGJU-UHFFFAOYSA-N
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Description

(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxin core with a nitro group at the 6-position, a methylthio group attached to a nicotinate moiety, and a methyl group linking these two parts. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzo[d][1,3]dioxin to introduce the nitro group at the 6-position. This is followed by the formation of the methylthio group through a nucleophilic substitution reaction. The final step involves esterification with 2-(methylthio)nicotinic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions, particularly at the nitro group.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group may also play a role in modulating the compound’s activity by influencing its binding to target molecules. Pathways involved include oxidative stress response and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)benzoate
  • (6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)phenylacetate

Uniqueness

Compared to similar compounds, (6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate stands out due to its unique combination of functional groups. The presence of both a nitro group and a methylthio group on a nicotinate moiety provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H14N2O6S

Molecular Weight

362.4 g/mol

IUPAC Name

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H14N2O6S/c1-25-15-13(3-2-4-17-15)16(19)23-8-11-6-12(18(20)21)5-10-7-22-9-24-14(10)11/h2-6H,7-9H2,1H3

InChI Key

RZQMUKHNZXEGJU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=CC(=CC3=C2OCOC3)[N+](=O)[O-]

Origin of Product

United States

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